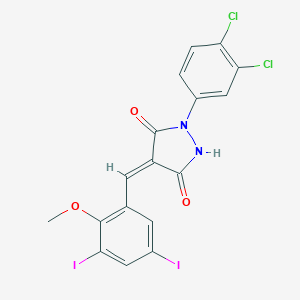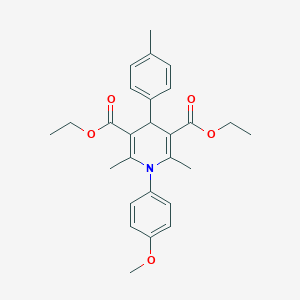
1-Benzyl-4-(2-chloro-4-nitrobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(2-chloro-4-nitrobenzoyl)piperazine is a chemical compound with the molecular formula C18H18ClN3O3 and a molecular weight of 359.815 g/mol . It is a piperazine derivative, characterized by the presence of a benzyl group, a chloro-nitrobenzoyl moiety, and a piperazine ring. This compound is used in various research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Benzyl-4-(2-chloro-4-nitrobenzoyl)piperazine typically involves the reaction of benzylpiperazine with 2-chloro-4-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
1-Benzyl-4-(2-chloro-4-nitrobenzoyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Scientific Research Applications
1-Benzyl-4-(2-chloro-4-nitrobenzoyl)piperazine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(2-chloro-4-nitrobenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites .
Comparison with Similar Compounds
1-Benzyl-4-(2-chloro-4-nitrobenzoyl)piperazine can be compared with other similar compounds, such as:
1-Benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine: Similar structure but with the nitro group in a different position, affecting its reactivity and binding properties.
1-Benzyl-4-(4-methyl-3-nitrobenzoyl)piperazine: Contains a methyl group instead of a chloro group, leading to different chemical and biological properties.
1-Benzyl-4-(3-nitrobenzoyl)piperazine:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H18ClN3O3 |
|---|---|
Molecular Weight |
359.8g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2-chloro-4-nitrophenyl)methanone |
InChI |
InChI=1S/C18H18ClN3O3/c19-17-12-15(22(24)25)6-7-16(17)18(23)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |
InChI Key |
AFUCWUHGNVBJAO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-bromo-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B447225.png)
![N-(4-methylbenzylidene)-N-{3-[(4-methylbenzylidene)amino]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B447226.png)
![3-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B447228.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B447231.png)
![(2-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-6-methoxyphenoxy)acetonitrile](/img/structure/B447233.png)


![2-({[5-(1,3-Benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol](/img/structure/B447240.png)
![ETHYL 2-[(2-FURYLCARBONYL)AMINO]-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B447241.png)
![N-[2-(4-CYCLOHEXANEAMIDOPHENYL)-4-PHENYLQUINAZOLIN-6-YL]CYCLOHEXANECARBOXAMIDE](/img/structure/B447243.png)


